molecular formula C19H19N3O2S B2837111 N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1203036-71-8

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2837111
CAS No.: 1203036-71-8
M. Wt: 353.44
InChI Key: PYUVNAXLZXVKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a phenyl group at position 2. The oxadiazole ring is linked via a methylene group to a cyclopentanecarboxamide moiety bearing a thiophen-2-yl substituent. The compound’s design combines electron-rich aromatic systems (phenyl, thiophene) with a rigid carbocyclic ring, which may enhance metabolic stability and target affinity .

Properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-18(19(10-4-5-11-19)15-9-6-12-25-15)20-13-16-21-17(22-24-16)14-7-2-1-3-8-14/h1-3,6-9,12H,4-5,10-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUVNAXLZXVKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide and analogous compounds derived from the evidence:

Compound Name/ID Structural Features Biological Activity Synthesis Method Key Findings
This compound 3-phenyl-1,2,4-oxadiazole, thiophen-2-yl, cyclopentanecarboxamide Not explicitly reported in evidence (inferred: potential CNS or enzyme modulation) Likely involves oxadiazole ring closure and carboxamide coupling (similar to ) Thiophene may enhance π-π stacking vs. phenyl; cyclopentane adds conformational rigidity
SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide) 3-phenyl-1,2,4-oxadiazole, pyrrolidinecarboxamide, 4-chlorophenyl Anti-parasitic (>70% xL3 motility reduction; coiled phenotype) Multi-step screening with confirmatory assays Chlorophenyl substituent critical for bioactivity; oxadiazole-pyrrolidine linkage improves solubility
(S)-2,2,2-trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide (4aa) 3-phenyl-1,2,4-oxadiazole, trifluoroacetamide, ethyl linker Not reported (likely a synthetic intermediate) Column chromatography (petroleum ether/ethyl acetate) Trifluoroacetamide group enhances stability but may reduce membrane permeability
ST-1426 (N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamid) 3-phenyl-1,2,4-oxadiazole, acrylamide, para-substituted phenyl Not reported (potential kinase inhibitor) Boc protection, microwave-assisted cyclization Acrylamide enables covalent binding; microwave synthesis improves yield
Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine) 3-methyl-1,2,4-oxadiazole, quinoline, piperidine-4-amine Kappa-opioid receptor antagonist Multi-step medicinal chemistry optimization Methyl-oxadiazole reduces steric hindrance vs. phenyl; quinoline enhances CNS penetration

Critical Analysis of Structural and Functional Differences

Oxadiazole Substitution :

  • The phenyl group at position 3 of the oxadiazole in the target compound contrasts with methyl (Navacaprant) or chlorophenyl (SN00797439). Phenyl substitution enhances aromatic interactions in binding pockets but may increase hydrophobicity .
  • Methyl-oxadiazole (Navacaprant) improves solubility and reduces metabolic oxidation risks compared to phenyl .

Thiophen-2-yl vs. thiazole/quinoline: Thiophene’s electron-rich sulfur may facilitate stronger van der Waals interactions compared to nitrogen-containing heterocycles .

Biological Activity :

  • While SN00797439 exhibits anti-parasitic activity, Navacaprant’s kappa-opioid antagonism highlights the role of oxadiazole in diverse target engagement. The target compound’s thiophene moiety may favor CNS targets due to improved blood-brain barrier penetration .

Synthetic Accessibility :

  • Microwave-assisted synthesis (ST-1426) offers efficiency over traditional column chromatography (), suggesting opportunities for optimizing the target compound’s production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.